(1S)-2-amino-1-(5-methylthiophen-2-yl)ethan-1-ol
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Overview
Description
(1S)-2-amino-1-(5-methylthiophen-2-yl)ethan-1-ol is an organic compound that belongs to the class of amino alcohols It features a thiophene ring substituted with a methyl group at the 5-position and an amino alcohol side chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-2-amino-1-(5-methylthiophen-2-yl)ethan-1-ol typically involves the following steps:
Thiophene Derivative Preparation: The starting material, 5-methylthiophene, is prepared through the methylation of thiophene.
Side Chain Introduction: The side chain is introduced via a nucleophilic substitution reaction. This involves the reaction of 5-methylthiophene with an appropriate halogenated ethan-1-ol derivative under basic conditions.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, optimized reaction conditions, and cost-effective reagents to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form various reduced derivatives, depending on the reducing agent used.
Substitution: It can participate in nucleophilic substitution reactions, where the amino or hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used under basic or acidic conditions.
Major Products:
Oxidation Products: Oxo derivatives such as ketones or aldehydes.
Reduction Products: Reduced derivatives such as alcohols or amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1S)-2-amino-1-(5-methylthiophen-2-yl)ethan-1-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies to understand its biological activity and potential as a drug candidate.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1S)-2-amino-1-(5-methylthiophen-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological pathways, leading to various effects such as enzyme inhibition or receptor activation.
Comparison with Similar Compounds
(1S)-2-amino-1-(thiophen-2-yl)ethan-1-ol: Lacks the methyl group at the 5-position.
(1S)-2-amino-1-(4-methylthiophen-2-yl)ethan-1-ol: Has the methyl group at the 4-position instead of the 5-position.
Uniqueness:
- The presence of the methyl group at the 5-position in (1S)-2-amino-1-(5-methylthiophen-2-yl)ethan-1-ol can influence its chemical reactivity and biological activity, making it distinct from its analogs.
Properties
Molecular Formula |
C7H11NOS |
---|---|
Molecular Weight |
157.24 g/mol |
IUPAC Name |
(1S)-2-amino-1-(5-methylthiophen-2-yl)ethanol |
InChI |
InChI=1S/C7H11NOS/c1-5-2-3-7(10-5)6(9)4-8/h2-3,6,9H,4,8H2,1H3/t6-/m0/s1 |
InChI Key |
NEIZNZWUPNQLKJ-LURJTMIESA-N |
Isomeric SMILES |
CC1=CC=C(S1)[C@H](CN)O |
Canonical SMILES |
CC1=CC=C(S1)C(CN)O |
Origin of Product |
United States |
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